molecular formula C7H13Cl2N3 B1527142 5-(Pyrrolidin-2-yl)-1H-pyrazole dihydrochloride CAS No. 1361114-72-8

5-(Pyrrolidin-2-yl)-1H-pyrazole dihydrochloride

Cat. No.: B1527142
CAS No.: 1361114-72-8
M. Wt: 210.1 g/mol
InChI Key: XWROSQRQLJYJCY-UHFFFAOYSA-N
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Description

5-(Pyrrolidin-2-yl)-1H-pyrazole dihydrochloride is a chemical compound characterized by a pyrazole ring substituted with a pyrrolidin-2-yl group and two hydrochloride ions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyrrolidin-2-yl)-1H-pyrazole dihydrochloride typically involves the reaction of pyrrolidine with appropriate pyrazole derivatives under acidic conditions. The reaction conditions may vary depending on the specific reagents and desired yield. Common methods include:

  • Condensation Reactions: Pyrrolidine reacts with hydrazine derivatives in the presence of an acid catalyst to form the pyrazole ring.

  • Reduction Reactions: Intermediate compounds may undergo reduction steps to achieve the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous-flow reactors and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-(Pyrrolidin-2-yl)-1H-pyrazole dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents onto the pyrazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 5-(Pyrrolidin-2-yl)-1H-pyrazole dihydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interaction with biological targets can provide insights into various biochemical processes.

Medicine: In the medical field, derivatives of this compound are explored for their therapeutic properties. They may be used in the development of drugs targeting specific diseases or conditions.

Industry: The compound's unique properties make it useful in various industrial applications, including the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which 5-(Pyrrolidin-2-yl)-1H-pyrazole dihydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

  • 5-(Pyrrolidin-2-yl)isoxazole dihydrochloride: Similar structure but with an isoxazole ring instead of pyrazole.

  • 3-(1-methyl-2-pyrrolidinyl)-pyridine dihydrochloride: Contains a pyridine ring with a methylated pyrrolidine group.

Uniqueness: 5-(Pyrrolidin-2-yl)-1H-pyrazole dihydrochloride is unique due to its specific combination of the pyrazole ring and pyrrolidine group, which imparts distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and reactivity make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

5-pyrrolidin-2-yl-1H-pyrazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c1-2-6(8-4-1)7-3-5-9-10-7;;/h3,5-6,8H,1-2,4H2,(H,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWROSQRQLJYJCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=NN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Pyrrolidin-2-yl)-1H-pyrazole dihydrochloride
Reactant of Route 2
5-(Pyrrolidin-2-yl)-1H-pyrazole dihydrochloride
Reactant of Route 3
5-(Pyrrolidin-2-yl)-1H-pyrazole dihydrochloride
Reactant of Route 4
5-(Pyrrolidin-2-yl)-1H-pyrazole dihydrochloride
Reactant of Route 5
5-(Pyrrolidin-2-yl)-1H-pyrazole dihydrochloride
Reactant of Route 6
5-(Pyrrolidin-2-yl)-1H-pyrazole dihydrochloride

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